2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide

Lipophilicity Medicinal Chemistry Physicochemical Properties

This compound is a heterocyclic imidazo[1,2-a]pyridine derivative featuring both a 6-fluoro substituent and a 2,2,2-trifluoroacetamide group. With a molecular formula of C9H5F4N3O and a molecular weight of 247.15 g/mol, it is commercially available at purities up to 98%.

Molecular Formula C9H5F4N3O
Molecular Weight 247.15 g/mol
CAS No. 1123163-33-6
Cat. No. B1613829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide
CAS1123163-33-6
Molecular FormulaC9H5F4N3O
Molecular Weight247.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1F)NC(=O)C(F)(F)F
InChIInChI=1S/C9H5F4N3O/c10-5-1-2-7-14-6(4-16(7)3-5)15-8(17)9(11,12)13/h1-4H,(H,15,17)
InChIKeyLBHLVJXXDQTVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide (CAS 1123163-33-6) – Procurement-Relevant Profile for a Fluorinated Imidazopyridine Scaffold


This compound is a heterocyclic imidazo[1,2-a]pyridine derivative featuring both a 6-fluoro substituent and a 2,2,2-trifluoroacetamide group . With a molecular formula of C9H5F4N3O and a molecular weight of 247.15 g/mol, it is commercially available at purities up to 98% . The scaffold belongs to a privileged class of bicyclic pyridines widely used in kinase inhibitor design and fragment-based drug discovery (FBDD) .

Why 6-Haloimidazo[1,2-a]pyridine Trifluoroacetamides Cannot Be Interchanged Without Impacting Key Performance Metrics


The 6-halo position on the imidazo[1,2-a]pyridine core is a critical determinant of both reactivity in downstream cross-coupling chemistry and physicochemical properties [1]. The 6-fluoro analog (C-F bond length ~1.35 Å, van der Waals radius 1.47 Å) presents a smaller steric profile and higher electronegativity compared to chloro (1.75 Å), bromo (1.85 Å) or iodo (1.98 Å) counterparts [1]. These differences directly influence LogP, metabolic stability, and the propensity for further synthetic elaboration, making simple substitution problematic for programs requiring consistent SAR or synthetic routes .

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide


Lipophilicity Control: 6-Fluoro vs. 6-Chloro and 6-Bromo Analogs

The measured LogP of 2,2,2-trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide is 1.87 . While experimental LogP values for the 6-chloro and 6-bromo analogs are not available in the same source, the calculated LogP for the 6-chloro analog (C9H5ClF3N3O) is estimated at ~2.3–2.5, consistent with the ~0.4–0.6 LogP unit increase expected per chlorine substitution [1]. The bromo analog is predicted to be even higher (LogP ~2.7). A LogP below 2 is generally favorable for oral bioavailability and central nervous system penetration according to Lipinski's guidelines, positioning the 6-fluoro compound as the most balanced option for lead optimization [1].

Lipophilicity Medicinal Chemistry Physicochemical Properties

Synthetic Versatility: Reactivity at the 6-Fluoro Position in Cross-Coupling

In a systematic study of 6-haloimidazo[1,2-a]pyridines, the 6-fluoro derivative demonstrated distinct reactivity under copper-catalyzed conditions compared to chloro and bromo analogs [1]. Under standard Negishi or Stille coupling conditions, the 6-fluoro compound can undergo selective C-F bond activation using Ni or Pd catalysts, enabling late-stage diversification that is inaccessible to the heavier halogens [2]. The chloro and bromo analogs preferentially undergo ipso-substitution under similar conditions, leading to different regiochemical outcomes [1].

Cross-Coupling Chemistry C-F Activation Medicinal Chemistry Synthesis

Metabolic Stability Advantage of the 6-Fluoro Substituent Over Chloro and Hydrogen

The 6-fluoro substituent on the imidazo[1,2-a]pyridine core blocks a major metabolically labile position . While no direct metabolic stability data for 2,2,2-trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide are publicly available, the general principle that a C-F bond at the 6-position significantly reduces CYP450-mediated oxidation compared to C-H, C-Cl, or C-Br is well-established in medicinal chemistry [1]. The 6-chloro analog is potentially susceptible to oxidative dechlorination, and the 6-bromo analog may undergo reductive debromination, both of which generate reactive metabolites [1].

Metabolic Stability CYP450 Fluorine Substitution

Purity and Supply Chain Reliability: 98% Purity with Documented Quality Metrics

The target compound is supplied by Fluorochem with a certified purity of 98% and full characterization including InChI Key (LBHLVJXXDQTVCB-UHFFFAOYSA-N) and MDL number (MFCD11976200) . In contrast, the 6-chloro analog is listed as 'discontinued' by multiple suppliers and the 6-bromo analog is available at 97% purity, but from fewer commercial sources . The consistent availability of the 6-fluoro compound from multiple vendors (Fluorochem, Chemeu, Cato-chem, Chemscene) confirms a robust supply chain suitable for both exploratory research and scale-up campaigns .

Compound Quality Procurement Reproducibility

Optimal Procurement Scenarios for 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Low Lipophilicity

With a measured LogP of 1.87, this compound is an ideal fragment for inclusion in FBDD libraries where lipophilicity control is paramount. Compared to the 6-chloro (estimated LogP ~2.3–2.5) and 6-bromo (estimated LogP ~2.7) analogs, the lower LogP reduces non-specific binding and improves solubility, increasing the likelihood of obtaining interpretable fragment screening hits .

Late-Stage Diversification via C-F Activation in Medicinal Chemistry Programs

The unique ability to activate the C-F bond at the 6-position under appropriate catalytic conditions enables late-stage functionalization that is impossible with the 6-chloro or 6-bromo analogs [1]. This synthetic flexibility is valuable for lead optimization campaigns requiring rapid exploration of chemical space at this vector position.

Replacement of Discontinued 6-Chloro Analog in Existing Synthetic Routes

Multiple vendors have discontinued the 6-chloro analog , creating supply chain risk for programs dependent on this intermediate. The 6-fluoro analog, with its 98% purity and superior supply stability, serves as a direct replacement while potentially improving both metabolic stability and synthetic versatility.

PET Tracer or 19F-MRI Probe Development Using the 6-Fluoro Group

The 6-fluoro substituent provides a natural handle for radiolabeling with [18F] or for 19F-based magnetic resonance studies. Unlike the 6-chloro or 6-bromo groups, the fluorine atom supports both imaging modalities without the toxicity or reactivity concerns associated with heavier halogens .

Quote Request

Request a Quote for 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.